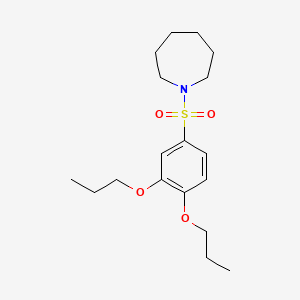
tetranitrosylruthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranitrosylruthenate, also known as TNR, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TNR is a ruthenium-based compound that has been synthesized through various methods and has been studied extensively for its potential use in biomedical and environmental applications.
Mechanism of Action
The mechanism of action of tetranitrosylruthenate is not fully understood, but it is believed to involve the formation of nitric oxide (NO) upon reaction with biological molecules. NO is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. This compound has also been shown to enhance the production of NO in endothelial cells, which could potentially improve blood flow and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of tetranitrosylruthenate is its ability to selectively target specific biological molecules, making it a useful tool for studying various physiological processes. However, this compound is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of tetranitrosylruthenate, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedical and environmental research.
Synthesis Methods
Tetranitrosylruthenate can be synthesized through various methods, including the reaction between ruthenium trichloride and sodium nitrite in the presence of hydrochloric acid. Another commonly used method involves the reaction between ruthenium chloride and sodium nitrite in the presence of sulfuric acid. The synthesis of this compound is a complex process that requires careful control of the reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
Tetranitrosylruthenate has been extensively studied for its potential applications in biomedical and environmental research. In biomedical research, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to proteins and other biomolecules.
properties
CAS RN |
13859-66-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



